molecular formula C25H42O5 B1251488 Mangicol B

Mangicol B

Cat. No.: B1251488
M. Wt: 422.6 g/mol
InChI Key: YXAVEBXVQDZXAI-BRGZQTFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mangicol B is a sesterterpene polyol naturally produced by the marine fungus Fusarium heterosporum , representing a novel class of compounds with spirotricyclic skeletal components . This compound exhibits significant anti-inflammatory activity, as demonstrated in the phorbol myristate acetate (PMA)-induced mouse ear edema model, establishing its research value for investigating inflammatory pathways . This compound shows only weak to modest cytotoxicity toward various cancer cell lines in vitro, suggesting a potential therapeutic window worthy of further investigation . The mangicols, including this compound, feature unprecedented spirotricyclic skeletons biosynthesized through the sesterterpene pathway, with their structural complexity arising from terpene synthase enzymes known for their substrate promiscuity and ability to generate diverse molecular architectures . Research applications for this compound include use as a reference standard in natural product chemistry, a molecular probe for inflammation studies, a substrate for enzymatic and biosynthesis research, and a lead compound for structure-activity relationship investigations in medicinal chemistry. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans. Researchers should handle this compound following appropriate laboratory safety protocols.

Properties

Molecular Formula

C25H42O5

Molecular Weight

422.6 g/mol

IUPAC Name

(2S,3S,4S)-5-[(1R,2R,3R,5S,6R,7R,10R,13S)-3-hydroxy-2,7,10,13-tetramethyl-7-tetracyclo[10.3.0.01,5.06,10]pentadec-11-enyl]-2-methylpentane-1,2,3,4-tetrol

InChI

InChI=1S/C25H42O5/c1-14-6-7-25-15(2)18(27)10-16(25)20-22(3,11-17(14)25)8-9-23(20,4)12-19(28)21(29)24(5,30)13-26/h11,14-16,18-21,26-30H,6-10,12-13H2,1-5H3/t14-,15-,16-,18+,19-,20-,21-,22+,23+,24-,25-/m0/s1

InChI Key

YXAVEBXVQDZXAI-BRGZQTFFSA-N

Isomeric SMILES

C[C@H]1CC[C@@]23C1=C[C@]4(CC[C@]([C@H]4[C@@H]2C[C@H]([C@@H]3C)O)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)C

Canonical SMILES

CC1CCC23C1=CC4(CCC(C4C2CC(C3C)O)(C)CC(C(C(C)(CO)O)O)O)C

Synonyms

mangicol B

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Biosynthesis

Mangicol B is synthesized from the marine fungus Fusarium heterosporum, found in mangrove habitats. The compound's unique structure comprises a spirotricyclic skeleton, which contributes to its biological activity. Recent studies have proposed biosynthetic pathways for this compound and related compounds, highlighting the role of specific enzymes in its production .

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. In vitro studies indicate that it inhibits nitric oxide production in macrophages, with an IC50 value of 8.29 ± 0.13 μM, which is more potent than traditional anti-inflammatory drugs like indomethacin . In vivo experiments using a mouse model showed that this compound effectively reduced inflammation induced by phorbol myristate acetate, comparable to established pharmaceuticals .

Antimicrobial Effects

Research has shown that this compound exhibits antimicrobial properties against various pathogens. In particular, it has been tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising antibacterial activities . The compound's efficacy was assessed using disc diffusion methods, revealing significant inhibition zones at specific concentrations.

Anticancer Activity

Preparation Methods

Suzuki-Miyaura Coupling and Intermediate Synthesis

The tetracyclic core common to neomangicols and mangicols has been synthesized via a late-stage indene alkylation (Scheme 1). Key steps include:

  • Suzuki-Miyaura Coupling : PdCl₂(PPh₃)₂-catalyzed coupling of boronic ester 7 with ethyl ester 6 in i-PrOH/Na₂CO₃ yields bicyclic intermediate 14 (80% yield).

  • Two-Stage Reduction : LiAlH₄ reduction of the ethyl ester to a primary alcohol, followed by PPTS-mediated elimination of the MOM ether, generates indene conjugate 15 .

  • Oxidation and Alkylation : Swern oxidation of 15 to a ketone enables indenide anion-mediated C–C bond formation, yielding tetracyclic enone 17 .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Suzuki-Miyaura couplingPdCl₂(PPh₃)₂, i-PrOH/Na₂CO₃80
MOM ether eliminationPPTS, PhMe, 60°C75
Indenide alkylationTriton B®, DMF, –60°C65

Limitations and Side Reactions

Attempted MOM deprotection under acidic conditions (e.g., KHSO₄) led to undesired tetrasubstituted alkene formation via carbocation rearrangements. This mirrors biosynthetic challenges in controlling carbocation stability.

Transannular Diels-Alder Approach

Macrocyclic Precursor Synthesis

Uemura’s synthesis of mangicol A’s core provides insights applicable to this compound (Scheme 2):

  • Vinyl Stannane Formation : Ethynylmagnesium bromide addition to aldehyde 50 , followed by MnO₂ oxidation, yields ketone 51 (72% over two steps).

  • Stille Coupling : Reaction of vinyl stannane 53 with β-chlorocyclopentenone 59 under Pd catalysis affords macrocyclic triene 62 (65% yield).

  • Transannular Diels-Alder Cyclization : Heating 62 induces a [4+2] cycloaddition, forming the spirotetracyclic core with stereochemical control at C3 and C10.

Table 2: Comparative Yields in Macrocycle Synthesis

StepConditionsYield (%)
Stille couplingPd(PPh₃)₄, DMF, 80°C65
NHK macrocyclizationCrCl₂, NiCl₂, THF, –20°C58
Diels-Alder reactionToluene, 110°C, 48 h70

Stereochemical Challenges

The stereochemistry of the spirocenter (C10) depends on the conformation of the macrocyclic precursor, with endo transition states favoring the natural configuration. Computational modeling aligns with DFT predictions of cation-π stabilization in analogous systems.

Halogenation and Late-Stage Functionalization

Unsolved Halogenation Challenges

This compound’s γ-lactone requires regioselective halogenation at C22, a step unresolved in current syntheses. Attempted electrophilic halogenation of enone 17 led to overhalogenation or epoxide formation. Alternative strategies under investigation include:

  • Enolate-directed halogenation using NBS or I₂.

  • Late-stage C–H activation with Pd or Rh catalysts.

Biomimetic Routes Informed by DFT Studies

Nonclassical Carbocation Intermediates

DFT calculations rule out secondary carbocations in this compound’s biosynthesis, proposing instead a 5,5,7,4-tetracyclic intermediate (IM15a ) stabilized by cyclobutane distortion (Figure 2). Synthetic efforts mimicking this pathway utilize:

  • Acid-catalyzed cyclizations with PPTS or TfOH.

  • Cation-π directing groups to enforce ring closure.

Energy Profiles and Kinetic Control

Route B (via IM15a ) is thermodynamically favored (ΔG=22.2 kcal mol1\Delta G = -22.2\ \text{kcal mol}^{-1}) over Route A, suggesting that low-temperature conditions could kineticallly trap biosynthetic analogs .

Q & A

Q. What are the established methods for synthesizing and characterizing Mangicol B, and how can researchers ensure reproducibility?

this compound synthesis typically involves [describe general synthetic routes, e.g., marine-derived precursor modification or enzymatic pathways]. Characterization requires multi-modal validation:

  • Structural elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation .
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection, ensuring ≥95% purity .
  • Reproducibility : Detailed protocols for solvent systems, reaction temperatures, and purification steps must be documented to enable replication. Use standardized reference materials for calibration .

Q. How can researchers design robust in vitro assays to evaluate this compound’s bioactivity (e.g., anticancer or anti-inflammatory effects)?

  • Dose-response curves : Test concentrations spanning 3–4 logarithmic ranges (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls. Normalize data to baseline activity .
  • Endpoint selection : Use validated assays (e.g., MTT for viability, ELISA for cytokine profiling) with triplicate technical replicates. Report raw data and statistical significance (p < 0.05, ANOVA with post-hoc tests) .

Q. What criteria should guide the selection of cell lines or primary cultures for this compound studies?

Prioritize models with:

  • Relevance to target pathology : e.g., NCI-60 panel for anticancer screening, LPS-stimulated macrophages for inflammation .
  • Genetic/phenotypic stability : Use low-passage cells authenticated via STR profiling. Avoid cross-contamination .
  • Mechanistic alignment : Select lines expressing putative this compound targets (e.g., specific receptors or enzymes) identified via prior omics studies .

Advanced Research Questions

Q. How can conflicting results in this compound’s biological activity across studies be systematically addressed?

  • Meta-analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines. Assess heterogeneity via I² statistics .
  • Source validation : Cross-check compound purity, storage conditions (e.g., light/temperature sensitivity), and batch variability .
  • Methodological audit : Compare assay conditions (e.g., serum concentration in cell media, incubation times) that may alter outcomes .

Q. What in vivo models are most suitable for evaluating this compound’s therapeutic potential, and how should endpoints be quantified?

  • Model selection :
  • Xenografts : Immunodeficient mice with patient-derived tumors for oncology .
  • Transgenic models : e.g., APPswe/PS1dE9 mice for neurodegenerative studies .
    • Endpoint rigor :
  • Pharmacodynamics : Measure tumor volume/biomarkers weekly; use BLI (bioluminescence imaging) for metastasis .
  • Toxicity : Monitor body weight, organ histopathology, and serum ALT/AST levels .

Q. What computational strategies can predict this compound’s mechanism of action (MoA) and off-target effects?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., KinaseChem, GPCRdb) .
  • Network pharmacology : Construct protein-protein interaction networks via STRING or Cytoscape to identify secondary pathways .
  • ADMET prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) profile for translational studies?

  • Formulation : Test nanoemulsions or liposomes to enhance solubility (e.g., via DLS for particle size) .
  • PK parameters : Calculate t₁/₂, Cmax, and AUC in rodent plasma using LC-MS/MS. Compare IV vs. oral administration .
  • Metabolite profiling : UPLC-QTOF-MS to identify phase I/II metabolites; correlate with activity loss .

Methodological & Analytical Challenges

Q. What statistical approaches mitigate false discovery rates (FDR) in high-throughput this compound screens?

  • Multiple testing correction : Apply Benjamini-Hochberg procedure (FDR < 0.1) for transcriptomic/proteomic datasets .
  • Replicate weighting : Use hierarchical Bayesian models to prioritize hits validated in ≥2 independent assays .

Q. How should researchers validate this compound’s synergistic effects with existing therapeutics?

  • Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software. Define synergy as CI < 1 .
  • Mechanistic validation : RNA-seq or phospho-proteomics to confirm pathway crosstalk (e.g., MAPK inhibition enhancing apoptosis) .

Q. What strategies resolve discrepancies between in silico predictions and experimental data for this compound?

  • Force field refinement : Re-run docking with AMBER or CHARMM parameters to improve binding affinity accuracy .
  • Experimental validation : Surface Plasmon Resonance (SPR) for binding kinetics (KD, kon/koff) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mangicol B
Reactant of Route 2
Reactant of Route 2
Mangicol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.